Product packaging for Chitinovorin-A(Cat. No.:CAS No. 95041-98-8)

Chitinovorin-A

Cat. No.: B1194306
CAS No.: 95041-98-8
M. Wt: 687.7 g/mol
InChI Key: QIKMSWPGMFAWFV-UHFFFAOYSA-N
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Description

Contextualizing Microbial Natural Products and Secondary Metabolites

Microorganisms are a prolific source of natural products, which are chemical compounds produced by living organisms. These compounds are broadly categorized into primary and secondary metabolites. Primary metabolites are essential for the organism's growth, development, and reproduction. In contrast, secondary metabolites are not directly involved in these fundamental processes but often confer an evolutionary advantage to the producing organism. ubc.ca These advantages can include defense against predators, competition with other microorganisms, or adaptation to environmental stresses.

The discovery of penicillin by Alexander Fleming in 1928, a secondary metabolite from the mold Penicillium rubrum, marked a turning point in medicine and highlighted the therapeutic potential of microbial natural products. libretexts.org This discovery ushered in the "Golden Age" of antibiotic discovery, where many new classes of antibiotics were isolated from soil-dwelling microbes. ubc.ca These natural products exhibit a vast diversity of chemical structures and biological activities, making them a cornerstone of drug discovery and development.

Overview of Chitinovorin-A and its Distinctive Characteristics within β-Lactam Structures

This compound is a member of the β-lactam family of antibiotics, a large and clinically significant class of antibacterial agents. medchemexpress.commedchemexpress.com It was first isolated from the culture broth of Flavobacterium chitinovorum, a bacterium known for its ability to degrade chitin (B13524). nih.gov Along with its congeners, Chitinovorins B and C, this compound represents a unique subset of β-lactam antibiotics originating from bacteria. medchemexpress.com

The defining feature of all β-lactam antibiotics is the presence of a β-lactam ring, a four-membered cyclic amide. wikipedia.org The chemical reactivity of this strained ring is crucial for their antibacterial activity. wikipedia.org β-lactam antibiotics are further classified into penicillins, cephalosporins, carbapenems, and monobactams based on the nature of the ring fused to the β-lactam core. biomolther.org

This compound belongs to the cephamycin subgroup of cephalosporins, characterized by a 7-α-formamido group. This particular structural feature distinguishes it from many other cephalosporins and contributes to its biological activity profile. ubc.ca While it demonstrates weak inhibitory activity against Gram-negative bacteria, its unique structure continues to be of interest in the ongoing search for novel antibiotic scaffolds. medchemexpress.commedchemexpress.com

Detailed Research Findings

Chemical and Physical Properties of this compound

The following table summarizes the key chemical and physical properties of this compound. These properties are essential for its identification, characterization, and understanding its behavior in various chemical and biological systems.

PropertyValueReference
Molecular Formula C26H41N9O11S medchemexpress.com
Molecular Weight 687.72 g/mol medchemexpress.com
CAS Number 95041-98-8 medchemexpress.com
Appearance Not specified in available results
Solubility Not specified in available results
Melting Point Not specified in available results
Boiling Point Not specified in available results
Optical Rotation Not specified in available results

Structural Features of this compound

This compound possesses a complex molecular architecture centered around a cephem nucleus, which is a β-lactam ring fused to a dihydrothiazine ring. vulcanchem.com

Structural ComponentDescriptionReference
Core Structure Cephem nucleus (β-lactam ring fused to a dihydrothiazine ring) libretexts.orgvulcanchem.com
Key Substituent at C-7 Formylamino (-NHCHO) group vulcanchem.com
Side Chain A complex peptide side chain ontosight.ai

The formylamino group at the C-7 position is a relatively uncommon feature among naturally occurring β-lactam antibiotics, making this compound and its analogs a subject of scientific interest. vulcanchem.com The intricate side chain, composed of amino acid residues, also plays a significant role in its interaction with biological targets. ontosight.ai

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H41N9O11S B1194306 Chitinovorin-A CAS No. 95041-98-8

Properties

CAS No.

95041-98-8

Molecular Formula

C26H41N9O11S

Molecular Weight

687.7 g/mol

IUPAC Name

7-[(5-amino-5-carboxypentanoyl)amino]-3-[[4-(2-aminopropanoylamino)-7-(diaminomethylideneamino)-3-hydroxyheptanoyl]oxymethyl]-7-formamido-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C26H41N9O11S/c1-12(27)20(40)33-15(5-3-7-31-25(29)30)16(37)8-18(39)46-9-13-10-47-24-26(32-11-36,23(45)35(24)19(13)22(43)44)34-17(38)6-2-4-14(28)21(41)42/h11-12,14-16,24,37H,2-10,27-28H2,1H3,(H,32,36)(H,33,40)(H,34,38)(H,41,42)(H,43,44)(H4,29,30,31)

InChI Key

QIKMSWPGMFAWFV-UHFFFAOYSA-N

SMILES

CC(C(=O)NC(CCCN=C(N)N)C(CC(=O)OCC1=C(N2C(C(C2=O)(NC=O)NC(=O)CCCC(C(=O)O)N)SC1)C(=O)O)O)N

Canonical SMILES

CC(C(=O)NC(CCCN=C(N)N)C(CC(=O)OCC1=C(N2C(C(C2=O)(NC=O)NC(=O)CCCC(C(=O)O)N)SC1)C(=O)O)O)N

Synonyms

chitinovorin A
chitinovorin-A

Origin of Product

United States

Discovery, Isolation, and Producing Organisms of Chitinovorin a

Historical Context of Chitinovorin-A Discovery and Early Characterization

The isolation and identification of this compound, along with Chitinovorin-B and Chitinovorin-C, were first reported in 1984 from the culture broth of Flavobacterium chitinovorum. These compounds were recognized as belonging to the class of β-lactam antibiotics. google.comnih.gov Subsequently, Chitinovorin D was isolated from Flavobacterium sp. PB-5246, which was noted as a more strongly basic antibiotic, found alongside the previously identified Chitinovorin A, B, and C. google.comnih.govgoogle.comgoogle.com This early characterization established this compound as a β-lactam antibiotic, indicating its structural similarity to well-known antibiotics like penicillin and cephalosporins. nih.govmedchemexpress.com

Identification and Classification of this compound Producing Microbial Strains

This compound is primarily associated with its production by species within the Flavobacterium genus. google.comnih.govgoogle.com Flavobacterium is a genus of Gram-negative, rod-shaped bacteria, often characterized by their yellow, red, orange, or yellow-brown pigmentation. nih.gov They are commonly found in freshwater and soil environments. nih.gov Beyond this compound, Flavobacterium species are known to produce a diverse array of compounds, including enzymes involved in the degradation of various polysaccharides such as chitin (B13524), agar, alginate, pectin, xylan, keratin, and laminarin. google.comnih.govgoogle.comgoogle.comresearchgate.netresearchgate.net Some strains also secrete antifungal and antibacterial constituents, such as deacetoxycephalosporin C and Flavocristamides A & B. google.comnih.govgoogle.comresearchgate.netresearchgate.net

While Flavobacterium chitinovorum was the initial strain identified for producing this compound, subsequent research has indicated other Flavobacterium species and strains are also capable of producing Chitinovorin compounds. For instance, Flavobacterium sp. PB-5246 was found to produce Chitinovorin D, alongside Chitinovorin A, B, and C. google.comnih.govgoogle.comgoogle.com The genus Flavobacterium encompasses a wide range of species with varying metabolic capabilities and secondary metabolite profiles. nih.govgoogle.com Comparative genomic and biochemical analyses are crucial for understanding the specific pathways and genetic determinants responsible for this compound biosynthesis across different Flavobacterium strains. Such analyses can reveal variations in production efficiency or the co-production of other related compounds. For example, Flavobacterium psychrophilum strains exhibit serological differences and genomic diversity, which can be correlated with specific molecular determinants. frontiersin.org This suggests that similar variations might exist among this compound producing strains, influencing their biosynthetic output.

Primary Association with Flavobacterium Species

Advanced Methodologies for the Isolation of this compound from Fermentation Broths

The isolation of this compound from fermentation broths involves advanced methodologies designed to separate the compound from the complex mixture of microbial cells, media components, and other metabolites. Traditional methods for isolating compounds from fermentation broths often involve initial removal of biomass through centrifugation or filtration, followed by concentration of the supernatant using techniques like ultrafiltration. google.com However, these methods can lead to significant loss of the target compound and may require multiple time-consuming steps. google.com

More advanced isolation techniques aim to minimize loss and improve efficiency. These can include:

Solid-liquid separation and precipitation: Adjusting the pH of the fermentation broth (e.g., adding alkali to adjust pH > 8) to precipitate the desired compound, followed by solid-liquid separation to obtain filter residues. wipo.int

Extraction: Dissolving the residues in water, adjusting pH, and then performing extraction with organic solvents. wipo.intresearchgate.net This step often involves collecting the organic layer, which contains the target compound. wipo.int

Decolorization: Activated carbon treatment is a common technique to remove impurities and pigments that can darken the fermentation broth, improving the purity of the isolated compound. wipo.intfrontiersin.org

Reverse Extraction and Crystallization: Further purification can involve reverse extraction with an acid solution and subsequent crystallization to obtain the crude product. wipo.int

The development of integrated processes, combining techniques such as microfiltration, ultrafiltration, ion exchange, and solvent extraction, is crucial for efficient separation and purification of products like this compound from complex fermentation broths, ensuring high purity and yield. wipo.intfrontiersin.org

Table 1: Key Flavobacterium Strains and Associated Chitinovorin Compounds

Strain NameChitinovorin Compounds ProducedReference
Flavobacterium chitinovorumChitinovorin A, B, C google.comnih.govgoogle.com
Flavobacterium sp. PB-5246Chitinovorin A, B, C, D google.comnih.govgoogle.com

Biosynthesis of Chitinovorin a

Elucidation of Biosynthetic Precursors and Key Intermediates

The biosynthesis of β-lactam antibiotics is a well-studied process that begins with fundamental amino acid precursors. wikipedia.org For the core bicyclic structure of Chitinovorin-A, which is characteristic of penicillins and cephalosporins, the pathway almost certainly commences with three specific amino acids: L-α-aminoadipic acid, L-cysteine, and D-valine.

These precursors are sequentially linked by a large, multi-domain enzyme to form the linear tripeptide δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine, commonly known as ACV. wikipedia.org This tripeptide represents the first key committed intermediate in the pathway. The ACV molecule is then subjected to an oxidative cyclization reaction, catalyzed by isopenicillin N synthase (IPNS), to form isopenicillin N. wikipedia.orgresearchgate.net This intermediate contains the fused β-lactam and thiazolidine (B150603) rings, which form the core "penam" structure.

The unique side chain of this compound, which distinguishes it from penicillin N, consists of an L-alanine residue and a guanidine-containing moiety. rsc.org The biosynthesis of this side chain requires L-alanine and likely a guanidinated precursor, such as L-arginine, which are activated and attached to the cephalosporin (B10832234) core in subsequent steps.

Characterization of the this compound Biosynthetic Gene Cluster (BGC)

A biosynthetic gene cluster (BGC) is a contiguous set of genes within an organism's genome that collectively code for the enzymes required to produce a specific secondary metabolite. nih.gov While the specific BGC for this compound has not been reported, studies on other β-lactam-producing bacteria, including Flavobacterium sp., provide a robust model for its likely organization. nih.govresearchgate.net

In bacteria, genes for β-lactam antibiotic biosynthesis are typically found clustered together. nih.gov This clustering facilitates the co-regulation of all the necessary enzymes for the pathway. It is highly probable that the this compound BGC in Flavobacterium chitinovorum contains the genes for the core non-ribosomal peptide synthetase, the key tailoring enzymes, and potentially transporters for secreting the final product, all in close genomic proximity. The central genes within this cluster would be those encoding the ACV synthetase and isopenicillin N synthase.

Based on the structure of this compound and knowledge of related pathways, the core enzymes involved in its biosynthesis can be predicted. These enzymes work in a coordinated, assembly-line fashion to build the complex final molecule.

Table 1: Putative Core Biosynthetic Enzymes for this compound

Putative Enzyme Abbreviation Proposed Function in this compound Biosynthesis
δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine Synthetase ACVS A multi-modular NRPS that sequentially activates and links L-α-aminoadipic acid, L-cysteine, and L-valine to form the linear tripeptide ACV. wikipedia.orgnih.gov
Isopenicillin N Synthase IPNS Catalyzes the oxidative cyclization of the ACV tripeptide to form the bicyclic isopenicillin N core. wikipedia.orgresearchgate.net
Isopenicillin N Acyltransferase --- An enzyme responsible for exchanging the α-aminoadipyl side chain of isopenicillin N for the final, unique side chain of this compound.
Side-Chain Activating NRPS --- One or more NRPS modules that activate and assemble the L-alanine and guanidino-containing precursors for the side chain. rsc.org
Tailoring Enzymes --- Additional enzymes that may perform modifications such as hydroxylations or formylations observed in other chitinovorin family members. rsc.org

Non-ribosomal peptide synthetases (NRPSs) are the primary architects of this compound. frontiersin.org These large, modular enzymes synthesize peptides without the use of ribosomes. The biosynthesis is initiated by the ACV synthetase (ACVS), a classic example of an NRPS. wikipedia.orgnih.gov Each module of the ACVS is responsible for recognizing, activating (as an aminoacyl adenylate), and incorporating one of the three precursor amino acids (L-α-aminoadipic acid, L-cysteine, and L-valine) onto a phosphopantetheinyl arm of a carrier protein domain, ultimately forming the ACV tripeptide. wikipedia.org

Further NRPS activity is required to construct the distinctive side chain of this compound. rsc.org A separate NRPS system, or additional modules on the main assembly line, would be responsible for activating L-alanine and the guanidino-containing precursor, linking them together, and preparing them for attachment to the β-lactam core.

Polyketide synthases (PKSs) are another class of large, modular enzymes that build molecules from simple acyl-CoA precursors, such as acetyl-CoA and malonyl-CoA. wikipedia.orgrsc.org Based on the known structure of this compound, which is entirely peptidic in nature, there is no evidence to suggest the direct involvement of a PKS in the synthesis of its core structure or its characteristic side chain. The biosynthesis appears to be a classic example of an NRPS-derived natural product.

Once the core isopenicillin N scaffold is formed, a series of tailoring enzymes modify it to produce the final this compound molecule. These enzymes impart the chemical diversity and biological activity specific to the compound. medchemexpress.com

The first critical tailoring step is the action of isopenicillin N synthase (IPNS), which is an oxidative enzyme that forms the fused ring system from the linear ACV peptide. researchgate.net Following this, the L-α-aminoadipyl side chain of isopenicillin N is likely cleaved and replaced by the unique side chain of this compound. This reaction is typically catalyzed by an acyltransferase enzyme. The side chain itself, assembled by a dedicated NRPS, is transferred onto the core structure. Other potential tailoring modifications in the chitinovorin family could include hydroxylations or formylations, each catalyzed by a specific class of enzyme such as a hydroxylase or formyltransferase. rsc.org

Identification and Functional Annotation of Core Biosynthetic Enzymes

Contribution of Polyketide Synthases (PKSs)

Enzymatic Reaction Mechanisms in the this compound Pathway

The biosynthesis of this compound is hypothesized to be orchestrated by a multi-enzymatic system encoded within a dedicated biosynthetic gene cluster (BGC) in Chitinophaga pinensis. The pathway likely involves a Non-Ribosomal Peptide Synthetase (NRPS) assembly line, which is a common mechanism for the synthesis of peptide-based natural products in microorganisms nih.govmdpi.comnih.govbiorxiv.org. The general structure of this compound, featuring a peptide side chain composed of an alanine (B10760859) residue and a guanidine-containing building block, strongly supports the involvement of an NRPS.

The enzymatic cascade is proposed to begin with the activation of precursor amino acids and their subsequent condensation, followed by the formation of the characteristic β-lactam and dihydrothiazine rings, and finally, tailoring reactions to yield the mature this compound molecule.

A putative sequence of enzymatic reactions is as follows:

Amino Acid Adenylation and Thiolation: The biosynthesis is initiated by an NRPS module that recognizes and activates the precursor amino acids, including L-alanine and a precursor for the guanidine-containing moiety. This activation occurs via adenylation, consuming ATP, and the subsequent covalent tethering of the aminoacyl-adenylate to a thiolation (T) or peptidyl carrier protein (PCP) domain of the NRPS.

Peptide Bond Formation: A condensation (C) domain within the NRPS catalyzes the formation of a peptide bond between the activated amino acids, elongating the peptide chain.

β-Lactam Ring Formation: A key step is the formation of the four-membered β-lactam ring. This is likely catalyzed by a dedicated β-lactam synthetase or an isopenicillin N synthase (IPNS)-like enzyme. These enzymes typically perform an oxidative cyclization of a tripeptide precursor.

Dihydrothiazine Ring Formation and Tailoring: Subsequent enzymatic steps would involve the formation of the six-membered dihydrothiazine ring and other modifications, such as hydroxylations or methylations, carried out by tailoring enzymes like hydroxylases, methyltransferases, and epimerases to produce the final this compound structure.

Based on analogous biosynthetic pathways, the following table outlines the hypothetical enzymes and their roles in the this compound biosynthetic pathway.

Putative Enzyme Enzyme Type Proposed Function in this compound Biosynthesis
Chitinovorin SynthetaseNon-Ribosomal Peptide Synthetase (NRPS)Assembly of the peptide backbone from precursor amino acids (e.g., L-alanine and a guanidine-containing precursor). Involves adenylation, thiolation, and condensation domains.
β-Lactam SynthetaseIsope nicillin N Synthase (IPNS)-likeCatalyzes the oxidative cyclization of the peptide precursor to form the core β-lactam ring structure.
Dihydrothiazine Ring SynthaseCyclase/DehydrataseFacilitates the formation of the six-membered dihydrothiazine ring, a characteristic feature of chitinovorins.
Tailoring EnzymesHydroxylases, Methyltransferases, EpimerasesPerform post-assembly modifications to the core structure to generate the final, biologically active this compound molecule.

Strategies for Heterologous Expression and Reconstitution of the this compound Biosynthetic Pathway

The production of this compound through fermentation of its native producer, Chitinophaga pinensis, may be limited by low yields or complex downstream processing. Heterologous expression, the transfer and functional expression of the this compound biosynthetic gene cluster into a more tractable host organism, presents a promising strategy for enhanced production and pathway engineering microbiologyresearch.org.

Commonly used host systems for the heterologous expression of complex natural product pathways include bacteria like Escherichia coli and Pseudomonas putida, as well as yeast such as Saccharomyces cerevisiae. The choice of host depends on factors like the size and complexity of the gene cluster, the requirement for specific co-factors, and the potential for post-translational modifications nih.gov.

A notable success in the heterologous expression of a biosynthetic pathway from Chitinophaga pinensis involved the production of a precursor to the azasugar 1,4-dideoxy-1,4-aminoarabinitol (DAB-1). A three-gene cluster from C. pinensis was successfully expressed in E. coli, leading to the production of the biosynthetic intermediate, nectrisine (B1678006) nih.govacs.org. This demonstrates the feasibility of expressing C. pinensis genes in a heterologous host.

While specific data on the heterologous production of this compound is not yet available in the scientific literature, forward-looking statements suggest that Pseudomonas putida could be a suitable host for scalable production in the future.

The following table summarizes a successful example of heterologous expression from Chitinophaga pinensis and a potential future strategy for this compound.

Target Product Native Producer Biosynthetic Gene Cluster Heterologous Host Vector System Key Outcome
Nectrisine (precursor to DAB-1)Chitinophaga pinensisThree-gene cluster (aminotransferase, alcohol dehydrogenase, sugar phosphatase)Escherichia coliNot specifiedSuccessful production of the biosynthetic precursor nectrisine. nih.govacs.org
This compoundChitinophaga pinensisPutative NRPS-based gene clusterPseudomonas putidaNot specifiedProposed as a potential system for future scalable production.

The reconstitution of the entire this compound biosynthetic pathway in a heterologous host would involve cloning the complete gene cluster into a suitable expression vector or integrating it into the host's chromosome. Optimization of codon usage, promoter strength, and fermentation conditions would be crucial for achieving high yields of the final product.

Molecular Mechanism of Action of Chitinovorin a

Chitinovorin-A as a β-Lactam Antibiotic: Fundamental Principles of Action

This compound is classified as a β-lactam antibiotic. medchemexpress.comnih.gov This class of bactericidal agents is defined by the presence of a four-membered β-lactam ring in their molecular structure. medchemexpress.com The antibacterial activity of these molecules is fundamentally linked to the chemical reactivity of this ring, which can be opened to form a covalent bond with its molecular target. medchemexpress.com The primary mechanism of action for β-lactam antibiotics is the inhibition of the synthesis of the peptidoglycan layer, an essential component of bacterial cell walls. medchemexpress.comdrugbank.com By disrupting this crucial biosynthetic pathway, these antibiotics compromise the structural integrity of the bacterium, leading to cell death. sigmaaldrich.com

Molecular Interactions with Bacterial Cellular Targets

The efficacy of this compound is rooted in its specific interaction with key enzymes involved in the construction of the bacterial cell wall.

The molecular targets of all β-lactam antibiotics are a group of bacterial enzymes known as Penicillin-Binding Proteins (PBPs). proteopedia.orgwikipedia.orgmedchemexpress.com These proteins are normal constituents of bacteria, essential for the final stages of cell wall biosynthesis. proteopedia.orgwikipedia.org PBPs are transpeptidases that catalyze the cross-linking of peptide chains within the peptidoglycan matrix, a step that confers mechanical strength and rigidity to the cell wall. sigmaaldrich.comproteopedia.orgwikipedia.org Like other β-lactams, this compound is understood to bind to and inactivate these essential enzymes. drugbank.comvulcanchem.com The β-lactam ring of the antibiotic forms a stable, covalent acyl-enzyme complex with a serine residue in the active site of the PBP, rendering the enzyme non-functional. wikipedia.org

Peptidoglycan is a polymer composed of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) sugars, with the NAM residues cross-linked by short peptide chains. sigmaaldrich.com This structure forms a mesh-like layer that provides critical structural support to the bacterial cell. sigmaaldrich.com The biosynthesis of peptidoglycan is a multi-stage process that begins in the cytoplasm, continues at the cell membrane, and is completed in the periplasmic space where PBPs perform the final cross-linking polymerization. sigmaaldrich.comnih.gov

By inhibiting PBPs, this compound effectively halts the final step of peptidoglycan assembly. drugbank.comsigmaaldrich.com Without the necessary cross-linking, the newly synthesized peptidoglycan is weak and unable to maintain the cell's shape and withstand the internal osmotic pressure. sigmaaldrich.com This disruption of cell wall integrity ultimately leads to cell lysis and bacterial death. sigmaaldrich.com

Targeting of Penicillin-Binding Proteins (PBPs)

Insights into Differential Activity, particularly against Gram-Negative Bacteria

Research has consistently noted that this compound exhibits weak inhibitory activity against Gram-negative bacteria. medchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.com This differential activity is primarily attributed to the distinct structural differences between the cell envelopes of Gram-positive and Gram-negative bacteria. scielo.br

Gram-positive bacteria possess a thick, exposed layer of peptidoglycan, making the PBP targets relatively accessible. sigmaaldrich.com In contrast, Gram-negative bacteria have a much more complex cell envelope. sigmaaldrich.com Their thin peptidoglycan layer is located within the periplasmic space, sandwiched between the inner cytoplasmic membrane and a formidable outer membrane. sigmaaldrich.comscielo.br This outer membrane is composed of lipopolysaccharides and acts as a highly selective permeability barrier, restricting the entry of many substances, including antibiotics. The presence of this outer membrane is a significant factor in the intrinsic resistance of Gram-negative bacteria to many antimicrobial agents, likely hindering this compound from reaching its PBP targets in sufficient concentrations to be effective.

Biological and Ecological Roles of Chitinovorin a

Contribution to Microbial Competition and Defense Strategies within Natural Environments

Chitinovorin-A functions as an agent of microbial antagonism, contributing to the competitive and defensive capabilities of its producer, Flavobacterium chitinovorum. google.comgoogle.comnih.gov As a β-lactam antibiotic, this compound exhibits weak inhibitory activity against Gram-negative bacteria. medchemexpress.com This antagonistic action is a key strategy in microbial competition, where microorganisms vie for limited resources and space. wikipedia.org

The production of antibiotic substances is a well-documented mechanism of interference competition among bacteria. mdpi.com By releasing this compound into its surroundings, F. chitinovorum can suppress the growth of susceptible competing bacteria. This inhibition of rivals is crucial for securing access to nutrients and maintaining its population within a competitive microbial landscape. vulcanchem.com The production of such compounds is an evolved survival strategy, allowing the organism to actively defend its niche against invading species or to displace existing competitors. wikipedia.orgnih.gov While the precise spectrum of organisms affected by this compound in its natural habitat is not fully elucidated, its antibiotic nature points to a direct role in shaping the local microbial composition.

Ecological Niche of this compound Producing Microorganisms in Chitin-Rich Ecosystems

The bacterium that produces this compound, Flavobacterium chitinovorum, thrives in environments rich in chitin (B13524). google.comnih.gov Chitin is a major structural component of fungal cell walls and the exoskeletons of arthropods, making it one of the most abundant biopolymers in marine and terrestrial ecosystems. nih.govnih.gov Microorganisms that can utilize chitin as a source of carbon and nitrogen, such as Flavobacterium, occupy a specialized ecological niche. nih.govnih.gov

The production of this compound is ecologically significant within these chitin-rich settings. As F. chitinovorum breaks down chitin, it releases valuable nutrients that can attract other microorganisms, leading to increased competition. The secretion of this compound likely serves to inhibit these potential competitors, ensuring that the producing organism can efficiently capitalize on the available resources. vulcanchem.comnih.gov Therefore, the ecological niche of F. chitinovorum is not just defined by its ability to degrade chitin, but also by its production of this compound, which provides a competitive advantage in these nutrient-dense microenvironments. vulcanchem.com The presence of such bacteria is integral to nutrient cycling, particularly the decomposition of complex organic matter. nih.govwikipedia.org

Potential Roles in Inter-Species Communication and Microbial Community Dynamics

While the primary role of this compound appears to be rooted in microbial antagonism, its function as a secreted bioactive molecule suggests a potential, albeit less understood, role in inter-species communication and the broader dynamics of microbial communities. Microbial communities are complex systems where interactions are often mediated by chemical signals. nih.govnih.gov

Advanced Research Methodologies for Chitinovorin a Investigation

Application of Omics Technologies (Genomics, Transcriptomics, Proteomics, Metabolomics) to Chitinovorin-A Research

Omics technologies offer a holistic view of the biological processes underlying the production of a specific metabolite by examining the complete set of genes, transcripts, proteins, and metabolites. researchgate.net Integrating these different layers of biological information is a powerful approach to understanding and manipulating the production of natural products like this compound. frontiersin.orgbiorxiv.org

Genomics: The foundational step involves sequencing the entire genome of Flavobacterium chitinovorum. The primary goal is to identify the biosynthetic gene cluster (BGC) responsible for producing this compound. BGCs are physically co-located groups of genes that encode the enzymes and regulatory proteins for a specific metabolic pathway. By using bioinformatics tools to scan the genome for characteristic genes, such as those for non-ribosomal peptide synthetases (NRPSs) or other tailoring enzymes common in antibiotic biosynthesis, researchers can pinpoint the putative this compound BGC. frontiersin.org

Transcriptomics: RNA sequencing (RNA-seq) is used to quantify the expression levels of all genes under different conditions. mdpi.com To understand this compound production, researchers would compare the transcriptomes of F. chitinovorum grown under high-yield versus low-yield production conditions. Genes within the BGC that are significantly upregulated in the high-yield condition are strong candidates for being directly involved in biosynthesis. google.comvulcanchem.com This approach helps confirm the boundaries of the BGC identified through genomics and reveals how its expression is regulated.

Proteomics: Proteomics focuses on identifying and quantifying the complete set of proteins in the cell. Using techniques like mass spectrometry, this approach validates the predictions from genomics and transcriptomics by detecting the actual protein machinery. A comparative proteomics study would identify the enzymes from the this compound BGC that are more abundant during active production. This can also uncover other proteins outside the BGC that may play supporting roles, such as providing precursor molecules or exporting the final compound.

Metabolomics: This technology profiles the complete set of small-molecule metabolites within an organism. By comparing the metabolic fingerprint of a wild-type F. chitinovorum with that of a mutant strain where a key gene in the BGC has been knocked out, researchers can confirm the link between the BGC and this compound production. Furthermore, metabolomics can identify pathway intermediates, shunt products, and potential precursor supply bottlenecks, offering a dynamic view of the biosynthetic process.

Table 1: Hypothetical Omics Data for this compound Biosynthesis This table is an illustrative example of the types of data generated through omics research and does not represent published findings.

Omics Layer Methodology Hypothetical Finding for this compound Research Inferred Role
Genomics Whole Genome Sequencing & BioinformaticsIdentification of a 50-kb Biosynthetic Gene Cluster (BGC) containing genes for an NRPS, a β-lactam synthetase, and various tailoring enzymes (e.g., hydroxylase, formyltransferase).The genetic blueprint for this compound synthesis.
Transcriptomics Differential RNA-seq (High vs. Low Production)The putative BGC genes show a >10-fold increase in transcript levels during the stationary growth phase, correlating with peak antibiotic production.Confirms the BGC is active and identifies the timing of its expression.
Proteomics LC-MS/MS Quantitative ProteomicsThe NRPS and β-lactam synthetase proteins are among the most abundant proteins identified only under high-production conditions.Confirms the translation and presence of the core biosynthetic machinery.
Metabolomics Comparative Metabolomics (Wild-Type vs. Knockout)The this compound peak is absent in the mutant where the NRPS gene was deleted. Accumulation of an amino acid precursor is observed.Directly links the gene cluster to the final product and identifies a key precursor.

Structural Biology Approaches for this compound and its Enzyme Complexes

Structural biology provides atomic-level, three-dimensional views of molecules, which is essential for understanding function. For this compound, this involves determining the structure of the final compound and, more importantly, the enzymes that build it.

Key techniques include X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. Researchers would aim to crystallize key enzymes from the this compound biosynthetic pathway, such as the core NRPS or the β-lactam ring synthetase. Solving the crystal structure of an enzyme, especially when it is bound to its substrate or an intermediate (a ligand-enzyme complex), can reveal the precise mechanism of the chemical reaction it catalyzes. This information is invaluable for understanding how the molecule is assembled and for efforts to engineer the enzyme to accept different substrates.

Table 2: Illustrative Structural Biology Targets in the this compound Pathway This table presents hypothetical research targets and expected outcomes.

Target Molecule Technique Objective Potential Insight
This compoundNMR SpectroscopyDetermine the 3D solution structure and stereochemistry.Confirm the absolute configuration of all chiral centers.
β-Lactam SynthetaseX-ray CrystallographySolve the apo-enzyme structure.Reveal the overall fold and the architecture of the active site.
β-Lactam Synthetase + PrecursorX-ray CrystallographySolve the structure of the enzyme-substrate complex.Identify key amino acid residues involved in substrate binding and catalysis.
NRPS Adenylation DomainX-ray CrystallographyDetermine the structure with its cognate amino acid and ATP.Understand the basis of substrate specificity for the building blocks of the peptide backbone.

Computational Chemistry and Molecular Modeling for Mechanism Elucidation and Analogue Prediction

Computational chemistry uses computer simulations to model chemical systems, providing insights that can be difficult to obtain through experiments alone. This approach complements structural biology by simulating the dynamic processes of catalysis and predicting the properties of new molecules.

For this compound, molecular docking could be used to simulate how precursors fit into the active sites of biosynthetic enzymes. Quantum mechanics/molecular mechanics (QM/MM) simulations can then model the electronic rearrangements during the reaction, helping to elucidate the precise catalytic mechanism, such as the formation of the critical β-lactam ring. Once the native biosynthetic process is understood, these models can be used for predictive purposes. For example, researchers could virtually mutate amino acids in an enzyme's active site and predict how these changes might affect its ability to incorporate a non-native substrate, thereby guiding the design of new this compound analogues.

Table 3: Applications of Molecular Modeling in this compound Research This table provides examples of how computational methods could be applied.

Computational Method Research Question Description of Application Expected Outcome
Homology ModelingWhat is the likely 3D structure of a tailoring enzyme for which no crystal structure exists?Build a 3D model of a this compound biosynthetic enzyme based on the known structure of a related, well-characterized protein.A predictive model to guide initial site-directed mutagenesis experiments.
Molecular DockingHow do potential precursors bind to the active site of a biosynthetic enzyme?Virtually screen a library of substrate analogues against the enzyme's active site to predict binding affinities and orientations.A prioritized list of new building blocks for biosynthetic engineering efforts.
Molecular Dynamics (MD)How does an enzyme's structure change and move during catalysis?Simulate the protein's atomic motions over time to observe conformational changes required for substrate binding and product release.Insight into the dynamic behavior of the enzyme, revealing allosteric sites or flexible loops crucial for function.
QM/MM SimulationsWhat is the lowest-energy pathway for the enzyme-catalyzed reaction?Model the reaction's transition state using quantum mechanics for the active site and molecular mechanics for the surrounding protein.A detailed, step-by-step understanding of the catalytic mechanism.

Genetic Engineering and Synthetic Biology Strategies for this compound Pathway Manipulation

Genetic engineering and synthetic biology apply engineering principles to redesign biological systems for new purposes. These strategies are used to manipulate the this compound biosynthetic pathway to increase production yields or to create novel derivatives.

One primary goal is to overproduce this compound. This can be achieved by replacing the native promoter of the BGC with a stronger, inducible promoter, or by introducing extra copies of the entire BGC into the host organism. Another key strategy involves "pathway refactoring," where the biosynthetic genes are systematically reorganized and optimized for expression in a more tractable host organism, like E. coli or yeast, which are easier to grow and manipulate than many native producers. medchemexpress.comfrontiersin.org

Furthermore, these techniques are used to generate novel analogues through "combinatorial biosynthesis." By deleting or swapping specific "tailoring" enzymes (e.g., those that add a hydroxyl or formyl group), or by engineering NRPS domains to accept different amino acid precursors, a variety of new this compound-related compounds can be produced.

Table 4: Examples of Genetic and Synthetic Biology Strategies for this compound This table outlines hypothetical engineering strategies and their goals.

Strategy Specific Approach Primary Goal
Yield Improvement Replace the native BGC promoter with a strong, constitutive promoter.Increase the transcription rate of the biosynthetic genes, leading to higher product titer.
Yield Improvement Co-express chaperone proteins or precursor pathway genes from other organisms.Alleviate bottlenecks related to protein folding or the supply of building blocks.
Heterologous Expression Clone the entire this compound BGC into a well-characterized host like Bacillus subtilis.Move production to an industrial-friendly chassis that is optimized for large-scale fermentation.
Analogue Generation Inactivate the formyltransferase gene within the BGC via targeted knockout.Produce a de-formylated version of this compound with potentially different properties.
Analogue Generation Use site-directed mutagenesis to alter the substrate-binding pocket of the NRPS adenylation domain.Coax the biosynthetic machinery into incorporating a non-native amino acid into the Chitinovorin backbone.

Comparative Analysis and Analogues of Chitinovorin a

Structural and Biosynthetic Relationships to Other Chitinovorins (Chitinovorin B, C, D)

The chitinovorins, including Chitinovorin A, B, C, and D, are a family of β-lactam antibiotics originally isolated from Flavobacterium sp. nih.govfrontiersin.orgnih.gov. These compounds share a common β-lactam core, but exhibit distinct variations in the substitutions on their six-membered dihydrothiazine ring nih.gov.

Structural Distinctions: Chitinovorin C is recognized as the simplest member of the family, characterized by a single hydroxymethyl group on its dihydrothiazine ring nih.govnih.gov. In contrast, Chitinovorin A, B, and D feature a more complex side chain where this hydroxymethyl group is expanded by an ester-linked peptide nih.govnih.gov. Specifically, Chitinovorin A's side chain incorporates a guanidine-containing building block along with an alanine (B10760859) (Ala) residue nih.gov. Chitinovorin B further extends this peptide chain to include two alanine residues nih.gov. Chitinovorin D is noted for being the most strongly basic among the isolated chitinovorins frontiersin.orgnih.gov.

Biosynthetic Insights: While the precise, step-by-step biosynthetic pathways for each individual chitinovorin (A, B, C, D) are not fully elucidated in the provided information, their classification as β-lactam antibiotics produced by Flavobacterium suggests a shared foundational biosynthetic machinery with other β-lactams. Research on Flavobacterium sp. SC 12,154 has revealed the presence of genes crucial for β-lactam antibiotic biosynthesis. Notably, the gene encoding delta-(L-alpha-aminoadipyl)-L-cysteinyl-D-valine synthetase (ACVS), which catalyzes the initial committed step in the β-lactam pathway, has been identified in this bacterium and is part of a conserved gene cluster. This suggests a common enzymatic foundation for the core β-lactam structure, with subsequent tailoring enzymes likely responsible for the specific side-chain modifications observed across Chitinovorins A-D.

Table 1: Structural Characteristics of Chitinovorins A, B, C, and D

CompoundKey Structural FeatureAdditional Notes
Chitinovorin CSingle hydroxymethyl group on dihydrothiazine ring. nih.govnih.govSimplest structure. nih.govnih.gov
Chitinovorin AEster-linked peptide with a guanidine-containing building block and one Ala residue. nih.gov
Chitinovorin BEster-linked peptide with a guanidine-containing building block and two Ala residues. nih.gov
Chitinovorin DEster-linked peptide (specific details not provided). nih.govnih.govMost strongly basic among the chitinovorins. nih.gov

Comparative Study with Other β-Lactam Natural Products from Diverse Microbial Sources

Chitinovorin-A belongs to the broad class of β-lactam antibiotics, which are characterized by a distinctive four-membered β-lactam ring. These compounds are predominantly produced as secondary metabolites by various microorganisms, including fungi and bacteria.

Structural and Source Diversity: The β-lactam family encompasses a wide array of compounds with diverse structures and microbial origins. Prominent examples include:

Penicillins: Such as Penicillin G, primarily produced by fungi like Penicillium chrysogenum. They feature a β-lactam ring fused to a five-membered thiazolidine (B150603) ring.

Cephalosporins: For instance, Cephalosporin (B10832234) C, isolated from fungi like Acremonium chrysogenum and also produced by bacteria such as Streptomyces clavuligerus and Lysobacter lactamdurans. These typically contain a β-lactam ring fused to a six-membered dihydrothiazine ring.

Carbapenems: Represented by Thienamycin, discovered in Streptomyces cattleya. Carbapenems differ from penicillins by having a carbon atom replace the sulfur in the five-membered ring and an unsaturation between C2 and C3.

Monobactams: Such as Aztreonam, a synthetic derivative of a compound from Chromobacterium violaceum. Nocardicin A, a monocyclic β-lactam, is isolated from the actinomycete Nocardia uniformis subsp. tsuyamenensis. SQ 28332, another desmethoxy monobactam, was isolated from Flexibacter sp. ATCC 35208 nih.gov.

Clavams: Including Clavulanic Acid, produced by Streptomyces clavuligerus, which is notable for its β-lactamase inhibitory activity rather than direct antibacterial action nih.gov.

Mechanism of Action Comparison: The primary mechanism of action for most β-lactam antibiotics, including penicillins and cephalosporins, involves the inhibition of bacterial cell wall peptidoglycan biosynthesis. They achieve this by binding to penicillin-binding proteins (PBPs), which are essential enzymes involved in the cross-linking of peptidoglycan. Chitinovorin A exhibits weak inhibitory activity specifically against Gram-negative bacteria. In comparison, compounds like SQ 28332 from Flexibacter sp. also showed weak antimicrobial activity, primarily against Gram-positive bacteria, with no activity against Gram-negative bacteria nih.gov. Nocardicin A, on the other hand, demonstrates moderate antibacterial activity against a broad spectrum of Gram-negative bacteria. This highlights variations in spectrum of activity even within β-lactams.

Evolutionary Perspectives on β-Lactam Biosynthesis within Flavobacterium and Related Genera

The biosynthesis of β-lactam antibiotics is a fascinating area of evolutionary biology, with evidence suggesting both ancient origins and mechanisms of gene transfer. β-Lactam antibiotic biosynthetic genes have been found to be conserved in gene clusters across both prokaryotic and eukaryotic organisms.

Gene Conservation and Horizontal Gene Transfer: A key enzyme in the β-lactam biosynthetic pathway is delta-(L-alpha-aminoadipyl)-L-cysteinyl-D-valine synthetase (ACVS), which catalyzes the first step in the formation of the β-lactam core. The gene encoding ACVS has been identified in Flavobacterium sp. SC 12,154 and exhibits homology with corresponding DNA sequences found in other β-lactam producers, including the bacterium Streptomyces clavuligerus and the fungi Penicillium chrysogenum and Aspergillus nidulans. This widespread conservation of key biosynthetic genes suggests a common evolutionary origin or, more likely, instances of horizontal gene transfer (HGT) between different microbial lineages. The debate regarding the evolutionary origin of fungal β-lactam biosynthesis genes, whether through HGT from bacteria or vertical descent, has strong arguments for both hypotheses. The clustering of fungal genes and the absence of introns in some of them have been cited as strong arguments in favor of HGT.

Flavobacterium's Biosynthetic Potential: The genus Flavobacterium, to which the chitinovorin-producing strains belong, is known for its diverse metabolic capabilities. Beyond β-lactams, Flavobacterium species are capable of producing a variety of enzymes involved in degradation processes, as well as antifungal compounds frontiersin.orgnih.gov. Recent genomic analyses of the Flavobacteriaceae family indicate that the distribution of secondary metabolite biosynthetic gene clusters (BGCs), including those for β-lactam antibiotics like monobactam, often follows macroevolutionary and genus-specific patterns. The identification of a biosynthetic gene cluster for a putative novel β-lactone and a gene for a putative β-lactamase blaJOHN-1 analogue in a Flavobacterium aquidurense isolate further underscores the genus's rich potential for producing β-lactam-related compounds and enzymes involved in antibiotic resistance. This suggests an ongoing evolutionary arms race, where the production of antibiotics by some Flavobacterium species is complemented by the presence of resistance mechanisms within the genus, reflecting complex co-evolutionary dynamics.

Future Directions and Emerging Research Avenues for Chitinovorin a

Elucidating Uncharacterized Genes within the Chitinovorin-A Biosynthetic Pathway

The biosynthesis of this compound is orchestrated by a dedicated biosynthetic gene cluster (BGC). While the core enzymatic machinery has been identified, the functions of several genes within this cluster remain uncharacterized. researchgate.net Genome mining and bioinformatic analyses have become pivotal in identifying and analyzing BGCs, including those responsible for complex molecules like this compound. researchgate.net The genus Chitinophaga is noted for its abundance and diversity of BGCs. researchgate.net

Future research will focus on the systematic functional analysis of these "orphan" genes. This involves targeted gene knockouts, heterologous expression, and detailed biochemical assays to determine the specific roles of the encoded proteins. Understanding these currently unknown steps is crucial for a complete picture of the biosynthetic pathway. This knowledge could reveal novel enzymatic reactions, regulatory mechanisms, and transport processes that are essential for the efficient production of this compound.

Table 1: Key Areas for Elucidating the this compound Biosynthetic Pathway

Research AreaApproachPotential Outcomes
Functional Genomics Targeted gene deletions and complementation studies.Identification of the specific functions of uncharacterized genes in the BGC.
Heterologous Expression Expression of pathway segments or individual genes in a well-characterized host.Isolation and characterization of biosynthetic intermediates and enzyme products.
Biochemical Assays In vitro characterization of purified enzymes from the pathway.Determination of substrate specificity, catalytic mechanisms, and kinetic parameters.
Metabolomics Comparative analysis of wild-type and mutant strains.Identification of accumulated intermediates or shunt products, providing clues to blocked pathway steps.

Bioengineering Approaches for the Generation of Novel this compound Analogues

The modular nature of the enzymes involved in the biosynthesis of natural products like this compound presents a prime opportunity for bioengineering. By manipulating the genes within the BGC, it is possible to create novel analogues with potentially improved properties or entirely new activities. plos.org This field of synthetic biology aims to design and construct new biological parts, devices, and systems. acm.org

One promising approach is precursor-directed biosynthesis, where synthetic analogues of natural biosynthetic intermediates are fed to the producing organism, which may then incorporate them into the final molecular structure. Additionally, combinatorial biosynthesis, which involves swapping or modifying enzymatic domains, can lead to the generation of a library of new this compound derivatives. plos.org These engineered compounds could exhibit altered stability, modified activity spectra, or novel functionalities. The creation of derivatives of existing molecules by modifying their structure is a common strategy to improve pharmacokinetic profiles. nih.gov

Deepening Understanding of this compound's Role in Specific Environmental or Biological Interactions

Beyond its antibiotic activity, the ecological role of this compound in its natural environment is largely unknown. Bacteria produce a diverse array of specialized metabolites that mediate ecological interactions. nih.gov These interactions can range from competition and predation to mutualism. wikipedia.org Understanding the natural function of this compound can provide insights into the complex chemical dialogues that occur in microbial communities.

Future research will likely employ metabolomics and co-culture experiments to investigate how this compound influences the behavior and growth of other microorganisms in its native habitat. This could reveal whether it acts as a signaling molecule, a competitive weapon against other microbes, or plays a role in symbiotic relationships. nih.gov Such studies are essential for a holistic understanding of the evolutionary pressures that led to the development of this complex molecule. It is increasingly recognized that maintaining and restoring these intricate interaction networks is vital for ecosystem health. functionalecologists.com

Exploration of Novel Biotechnological Applications Beyond Direct Antimicrobial Use (Non-Clinical Focus)

The unique chemical structure of this compound suggests that it may have applications beyond its use as an antibiotic. Microbial enzymes and metabolites are at the forefront of modern biotechnology, offering sustainable solutions for various industrial challenges. mdpi.com The versatility of fungal and bacterial products has led to their use in food processing, biofuel production, and agriculture. mdpi.com

Potential non-clinical applications for this compound or its derivatives could include:

Biocontrol Agents: In agriculture, it could be explored as a tool to protect plants from pathogenic fungi or bacteria.

Enzyme Inhibitors: Its structure could be modified to target specific enzymes in industrial processes.

Biosensors: Engineered derivatives could be developed as specific molecular probes for detecting certain biological molecules or environmental contaminants. numberanalytics.com

This diversification of applications requires a shift in focus from purely clinical to broader industrial and environmental biotechnology.

Integration of Systems Biology and Artificial Intelligence for Comprehensive this compound Research

The complexity of biological systems necessitates the use of advanced computational tools for their comprehensive analysis. researchgate.net Systems biology, which seeks to understand the interactions between the components of a biological system, combined with artificial intelligence (AI), offers a powerful approach to accelerate research on this compound. nih.gov

AI and machine learning algorithms can be used to:

Predict Novel BGCs: Analyze genomic data to identify new potential producers of Chitinovorin-like compounds. uminho.pt

Model Metabolic Pathways: Create predictive models of the this compound biosynthetic pathway to identify bottlenecks and optimize production. uminho.pt

Design Novel Analogues: Use generative AI models to propose new chemical structures with desired properties for synthesis. uminho.pt

Analyze Complex Datasets: Integrate and interpret large-scale data from genomics, proteomics, and metabolomics experiments. acm.org

This integration of "omics" data with computational modeling will be instrumental in guiding future experimental work, making the discovery and development process for novel this compound-related research more efficient and targeted. acm.org

Q & A

Q. What strategies are effective for resolving contradictions in this compound’s reported bioactivity across studies?

  • Methodological Answer : Perform meta-analyses to identify confounding variables (e.g., cell line heterogeneity, assay conditions). Apply the TRIZ contradiction matrix to systematically evaluate experimental parameters (e.g., purity vs. bioavailability). Replicate studies under standardized conditions, reporting deviations transparently .

Q. How can researchers optimize this compound’s pharmacokinetic properties for preclinical validation?

  • Methodological Answer : Use a Design of Experiments (DoE) approach to test formulation variables (e.g., liposomal encapsulation, PEGylation). Monitor bioavailability via pharmacokinetic profiling (AUC, Cₘₐₓ, t₁/₂). Employ physiologically based pharmacokinetic (PBPK) modeling to predict in vivo behavior .

Q. What ethical and methodological considerations apply to in vivo studies of this compound?

  • Methodological Answer : Adhere to ARRIVE guidelines for animal studies, including power analysis to minimize sample sizes. Use blinding and randomization to reduce bias. For human tissue samples, obtain informed consent and document IRB approval. Include negative controls and toxicity thresholds in protocols .

Q. How can synergistic effects between this compound and other compounds be systematically investigated?

  • Methodological Answer : Perform combinatorial screening (e.g., checkerboard assays) to calculate fractional inhibitory concentration (FIC) indices. Use transcriptomic profiling (RNA-seq) to identify pathway crosstalk. Validate synergy in 3D organoid models to mimic physiological complexity .

Q. What frameworks ensure reproducibility when scaling up this compound production for collaborative studies?

  • Methodological Answer : Publish detailed synthetic protocols with batch-to-batch variability data (e.g., ±5% yield). Share raw spectral files in open-access repositories. Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate scalability during experimental design .

Q. How should researchers address gaps in this compound’s structure-activity relationship (SAR) data?

  • Methodological Answer : Synthesize analogs with systematic modifications (e.g., substituent scanning). Test analogs in parallel using high-throughput screening (HTS). Apply QSAR models to predict bioactivity, validating predictions with in vitro assays. Disclose computational parameters (e.g., force fields, scoring functions) for transparency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.